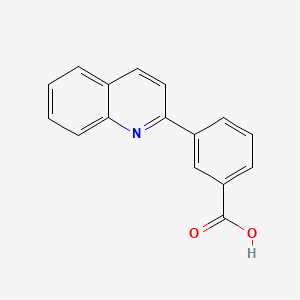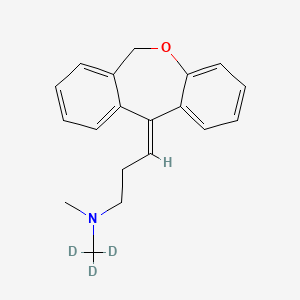
cis,trans-Doxepin-D3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis,trans-Doxepin-D3: is a deuterated form of doxepin, a tricyclic antidepressant. Doxepin is commonly used for the treatment of depression, anxiety, and insomnia. The deuterated version, this compound, is used as an internal standard in various analytical methods, including gas chromatography and liquid chromatography, due to its stability and distinct mass .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis,trans-Doxepin-D3 involves the incorporation of deuterium atoms into the doxepin molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium at specific positions in the molecule .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: cis,trans-Doxepin-D3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogs with altered pharmacokinetic properties .
Scientific Research Applications
cis,trans-Doxepin-D3 is widely used in scientific research due to its stability and distinct mass, which makes it an ideal internal standard for various analytical methods. Its applications include:
Chemistry: Used as an internal standard in gas chromatography and liquid chromatography for the quantification of doxepin and its metabolites.
Biology: Employed in studies investigating the metabolism and pharmacokinetics of doxepin.
Medicine: Utilized in clinical toxicology and forensic analysis to detect and quantify doxepin in biological samples.
Industry: Applied in quality control processes to ensure the consistency and purity of pharmaceutical products containing doxepin
Mechanism of Action
The mechanism of action of cis,trans-Doxepin-D3 is similar to that of doxepin. It primarily acts as a serotonin and norepinephrine reuptake inhibitor, increasing the levels of these neurotransmitters in the synaptic cleft and enhancing mood and emotional stability. The deuterium atoms in this compound may also contribute to its stability and prolonged action by reducing the rate of metabolic degradation .
Comparison with Similar Compounds
cis,trans-Doxepin-D3 can be compared with other deuterated tricyclic antidepressants, such as:
- Amitriptyline-D3
- Clomipramine-D3
- Dosulepin-D3
These compounds share similar mechanisms of action but differ in their pharmacokinetic profiles and specific applications. This compound is unique in its specific use as an internal standard for doxepin analysis, providing enhanced stability and accuracy in analytical methods .
Properties
IUPAC Name |
(3E)-3-(6H-benzo[c][1]benzoxepin-11-ylidene)-N-methyl-N-(trideuteriomethyl)propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO/c1-20(2)13-7-11-17-16-9-4-3-8-15(16)14-21-19-12-6-5-10-18(17)19/h3-6,8-12H,7,13-14H2,1-2H3/b17-11+/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODQWQRRAPPTVAG-QDBJSMJTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC=C1C2=CC=CC=C2COC3=CC=CC=C31 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C)CC/C=C/1\C2=CC=CC=C2COC3=CC=CC=C31 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Mevalonolactone, RS-, [5-3H]](/img/structure/B590605.png)

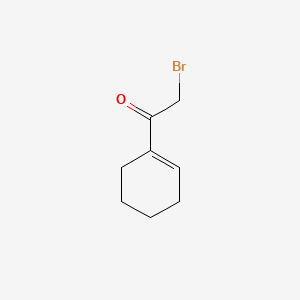

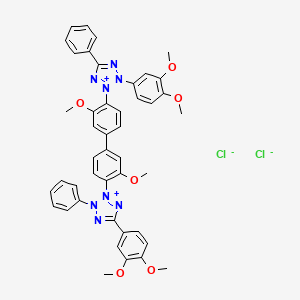


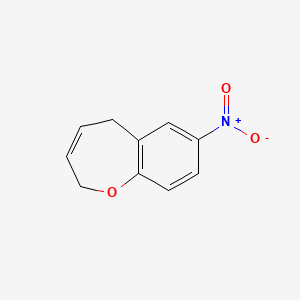

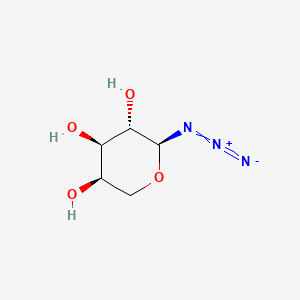
![[1,4]Dioxino[2,3-d]pyrimidine](/img/structure/B590623.png)
